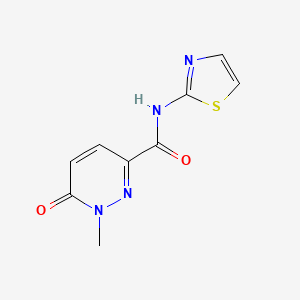
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C9H8N4O2S and its molecular weight is 236.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a dihydropyridazine core substituted with a thiazole group and a carboxamide functional group. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that derivatives of thiazole and dihydropyridazine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives, which share structural similarities with our compound, demonstrated potent antimicrobial effects against various pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 5a | < 0.25 | Escherichia coli |
| 4a | < 0.30 | Pseudomonas aeruginosa |
These results underscore the potential of the thiazole and dihydropyridazine moieties in developing new antimicrobial agents .
Antiviral Activity
The compound's antiviral properties have been explored through various studies focusing on its ability to inhibit viral replication. For example, compounds structurally related to this compound have shown effectiveness against viruses such as HSV-1 and VSV.
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Compound A | 15 | HSV-1 |
| Compound B | 20 | VSV |
The mechanism of action appears to involve interference with viral replication processes, making these compounds promising candidates for further development .
Study 1: Antimicrobial Evaluation
In a study conducted by Hazem Ali Mohamed et al., several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that specific derivatives exhibited excellent inhibition zones against multi-drug resistant pathogens, with notable synergistic effects when combined with existing antibiotics like Ciprofloxacin .
Study 2: Antiviral Mechanism
A separate investigation into the antiviral mechanisms of related compounds revealed that they effectively inhibited viral enzymes critical for replication. This suggests that our compound may share similar pathways and could be further explored for its potential as an antiviral agent .
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-13-7(14)3-2-6(12-13)8(15)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYZDDYWZMYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














